BenchChemオンラインストアへようこそ!

1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one

Medicinal chemistry Heterocycle synthesis α‑Haloketone reactivity

1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one (CAS 1803894‑67‑8) is an α‑brominated aryl ketone bearing a 3‑difluoromethoxy‑2‑methylthio substitution pattern on the phenyl ring. The compound belongs to the class of α‑haloketones used as bifunctional electrophilic building blocks in medicinal chemistry, where the bromine atom serves as a leaving group for nucleophilic displacement and the ketone enables condensation and cyclocondensation chemistry.

Molecular Formula C11H11BrF2O2S
Molecular Weight 325.17 g/mol
Cat. No. B14065364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one
Molecular FormulaC11H11BrF2O2S
Molecular Weight325.17 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=C(C(=CC=C1)OC(F)F)SC)Br
InChIInChI=1S/C11H11BrF2O2S/c1-6(15)9(12)7-4-3-5-8(10(7)17-2)16-11(13)14/h3-5,9,11H,1-2H3
InChIKeyJAEBAZFVHBXBRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one – Positional Isomer Differentiation and Synthetic Utility Profile for Medicinal Chemistry Procurement


1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one (CAS 1803894‑67‑8) is an α‑brominated aryl ketone bearing a 3‑difluoromethoxy‑2‑methylthio substitution pattern on the phenyl ring [1]. The compound belongs to the class of α‑haloketones used as bifunctional electrophilic building blocks in medicinal chemistry, where the bromine atom serves as a leaving group for nucleophilic displacement and the ketone enables condensation and cyclocondensation chemistry [2]. Its molecular formula is C₁₁H₁₁BrF₂O₂S (MW 325.17) [1].

Why 1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one Cannot Be Simply Replaced by a Regioisomer or a Different α‑Haloketone


In‑class α‑bromo aryl ketones are often mistakenly treated as interchangeable because they share the same core bromo‑ketone reactivity. However, the relative positioning of the difluoromethoxy (–OCF₂H) and methylthio (–SMe) groups on the phenyl ring determines both the electronic character of the aromatic system and the steric environment around the reactive centre, directly affecting reaction rates, regioselectivity in heterocycle formation, and the metabolic stability of downstream products [1]. A regioisomeric switch (e.g., moving –OCF₂H from the 3‑ to the 4‑position) alters the Hammett σ value at the α‑carbon and can completely reverse the selectivity in enaminone‑based cyclisations [1]. The evidence below quantifies where this specific substitution pattern provides measurable differentiation.

Quantitative Differentiation Evidence: 1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one vs. Closest Analogs


α‑Bromine Leaving‑Group Reactivity vs. Non‑Halogenated Parent Ketone for Heterocycle Synthesis

The α‑bromine atom confers electrophilicity absent in the non‑halogenated parent ketone 1‑(3‑(difluoromethoxy)‑2‑(methylthio)phenyl)propan‑2‑one (CAS 1803894‑65‑6). In difluoromethoxylated ketone building‑block chemistry, the α‑bromo ketone reacts with N‑nucleophiles (hydrazines, amidines) under milder conditions (RT–60 °C) to form pyrazoles and pyrimidines, whereas the non‑halogenated ketone requires pre‑activation (e.g., enaminone formation) at elevated temperatures (80–120 °C) [1][2]. The non‑brominated parent has a molecular weight of 246.27 versus 325.17 for the target compound, reflecting the absence of the bromine leaving group and fundamentally different C‑1 electrophilicity [1][2][3].

Medicinal chemistry Heterocycle synthesis α‑Haloketone reactivity

Regioisomeric Differentiation: Bromine at C‑1 (Propan‑2‑one) vs. Bromine at C‑2 (Propan‑1‑one) – Impact on Enolate Stability and Reactivity

The target compound positions bromine at the C‑1 (α) carbon of the propan‑2‑one moiety, generating an α‑bromo ketone. The regioisomer 2‑bromo‑1‑(3‑(difluoromethoxy)‑2‑(methylthio)phenyl)propan‑1‑one (CAS 1804270‑94‑7) places bromine at the β‑carbon of the ketone, producing a β‑bromo ketone with distinct enolate regiochemistry. In C‑alkylation and heterocycle‑forming reactions, α‑bromo ketones undergo direct Sₙ2 displacement, whereas β‑bromo ketones preferentially undergo elimination to α,β‑unsaturated ketones under basic conditions [1]. The target compound's XLogP3 value is 4.2 and TPSA is 51.6 Ų, identical to the C‑2 bromo regioisomer, confirming that the differentiation is purely reactivity‑based rather than lipophilicity‑driven [1].

Synthetic chemistry Regioselectivity α‑Bromo ketone stability

Positional Substitution Pattern: 2‑Methylthio‑3‑difluoromethoxy vs. 2‑Difluoromethoxy‑4‑methylthio – Electronic Donor/Acceptor Balance

The 2‑SMe substituent exerts an electron‑donating resonance effect (+R) while the 3‑OCF₂H group is electron‑withdrawing (–I, –R) [1]. This ortho/meta push‑pull arrangement creates a distinct electronic dipole across the aromatic ring that influences the electrophilicity of the α‑carbon. In the regioisomer 1‑bromo‑1‑(2‑(difluoromethoxy)‑4‑(methylthio)phenyl)propan‑2‑one (CAS 1805865‑91‑1), both substituents are para‑related to each other, resulting in a less polarised aromatic system and altered reactivity of the α‑bromoketone towards nucleophiles [1][2]. The Hammett σₚ value for –OCF₂H is +0.35 and σₚ for –SMe is +0.00, while σₘ for –OCF₂H is +0.40; the 2‑SMe/3‑OCF₂H arrangement maximises the electronic contrast between the substituent positions, which has been exploited to tune PDE4 inhibitor binding [1][2][3].

Medicinal chemistry Hammett substituent constants Structure–activity relationships

Purity Benchmark: Target Compound ≥98 % vs. ≥95 % for Common Regioisomers

Commercially available batches of 1‑bromo‑1‑(3‑(difluoromethoxy)‑2‑(methylthio)phenyl)propan‑2‑one (CAS 1803894‑67‑8) are listed with purity NLT 98 % (HPLC) . In contrast, the C‑2 bromo regioisomer 2‑bromo‑1‑(3‑(difluoromethoxy)‑2‑(methylthio)phenyl)propan‑1‑one (CAS 1804270‑94‑7) is offered at 97 % purity from the same supplier (Alichem) [1]. The 1 % absolute purity difference represents a relative reduction in impurity load of ≥50 % (from ≤3 % total impurities to ≤2 %), which is significant when the α‑bromo ketone is used as a key intermediate in multi‑step API synthesis requiring strict impurity control [1].

Chemical procurement Quality control Intermediate purity

Optimal Procurement Scenarios for 1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one Based on Verified Differentiation Evidence


Synthesis of OCF₂H‑Containing Pyrazoles, Isoxazoles and Pyrimidines via Direct α‑Bromo Ketone Condensation Without Pre‑Activation

The α‑bromine atom permits one‑step condensation with hydrazines, hydroxylamines, and amidines to generate difluoromethoxylated N‑heterocycles, as demonstrated in the Loison et al. (2023) building‑block methodology [1]. Researchers building OCF₂H‑substituted heterocycle libraries should procure this compound in preference to the non‑brominated analog (CAS 1803894‑65‑6) to eliminate the enaminone pre‑activation step and associated thermal stress [1][2]. The ≥98 % purity minimises side products from bromine‑containing impurities in cyclocondensation reactions .

PDE4D‑Focused Medicinal Chemistry Requiring 2‑Methylthio‑3‑difluoromethoxy Aryl Core Fidelity

Published PDE4D inhibitor SAR demonstrates that replacing 3‑methoxy with 3‑difluoromethoxy on a catechol‑derived aryl core enhances PDE4D3 inhibitory activity while maintaining isoform selectivity over PDE4A4, PDE4B2, and PDE4C2 [3]. The 2‑SMe/3‑OCF₂H pattern in the target compound closely mimics this pharmacophore, and procurement of incorrect regioisomers (e.g., 2‑OCF₂H/4‑SMe) would alter the electronic topology at the catalytic domain binding interface [4]. This compound is the appropriate starting material for structure‑guided elaboration of PDE4D‑selective chemotypes.

Late‑Stage Functionalisation via Sₙ2 Displacement at the α‑Bromine Centre with Retention of the Ketone for Subsequent Transformations

Unlike the β‑bromo regioisomer (CAS 1804270‑94‑7), which undergoes competing E2 elimination to the α,β‑unsaturated enone under basic nucleophilic conditions [1], the target compound's α‑bromine placement enables clean Sₙ2 displacement with amines, thiols, and alkoxides while preserving the ketone functionality [1][2]. This is critical when the ketone is required for subsequent Wittig, aldol, or reductive amination transformations in a multi‑step synthesis.

Agrochemical Intermediate Development Exploiting Orthogonal Bromine and Methylthio Reactivity

The concurrent presence of an alkyl‑S (methylthio) group and an α‑bromine provides orthogonal leaving‑group reactivity: the methylthio group can be oxidised to the methylsulfinyl (–SOMe) or methylsulfonyl (–SO₂Me) for polarity adjustment, while the bromine undergoes independent nucleophilic displacement [5]. This dual‑handle architecture is advantageous for agrochemical lead optimisation where fine‑tuning of log P and hydrogen‑bond acceptor capacity is required [5]. The 2‑SMe/3‑OCF₂H arrangement places the oxidisable sulfur adjacent to the reaction centre, enabling through‑space electronic tuning of the displacement transition state.

Quote Request

Request a Quote for 1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.